molecular formula C7H11BrF2O2 B6317213 Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate CAS No. 147345-38-8

Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate

Cat. No. B6317213
CAS RN: 147345-38-8
M. Wt: 245.06 g/mol
InChI Key: GTMWCAYHRUEKRO-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate, also known as 4-bromo-2-methylbutyl 4,4-difluorobutanoate, is a synthetic organic compound used in numerous scientific research applications. It is a brominated derivative of methylbutanoate, a common organic compound. In its pure form, ethyl 4-bromo-4,4-difluoro-2-methylbutanoate appears as a colorless liquid with a slight odor. It is insoluble in water, but soluble in organic solvents such as acetone, ethanol, and ethyl ether.

Scientific Research Applications

Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate is used in a variety of scientific research applications. It is often used as a reactant in organic synthesis, as a catalyst in chemical reactions, and as a reagent in analytical chemistry. It is also used in the synthesis of various pharmaceuticals, such as antifungal drugs and antibiotics. Additionally, it is used to study the structure and properties of organic compounds, as well as to investigate the mechanism of action of various enzymes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-4,4-difluoro-2-methylbutanoate is not well understood. However, it is believed that the compound acts as a nucleophile, meaning that it can form covalent bonds with other molecules. It is also believed that the compound can act as an electrophile, meaning that it can accept electrons from other molecules. Additionally, it is believed that the compound can act as a Lewis acid, meaning that it can act as a proton acceptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-bromo-4,4-difluoro-2-methylbutanoate have not been extensively studied. However, it is known that the compound can act as a proton acceptor, and it is believed that it can affect the activity of various enzymes. Additionally, it has been suggested that the compound may act as a neurotoxin, meaning that it can affect the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-bromo-4,4-difluoro-2-methylbutanoate in laboratory experiments include its low toxicity, its stability, and its ability to act as a proton acceptor. Additionally, it is relatively inexpensive and can be easily obtained. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential future directions for research involving ethyl 4-bromo-4,4-difluoro-2-methylbutanoate include further investigation into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted into its potential as a neurotoxin, as well as its potential to act as a catalyst in various chemical reactions. Finally, further research could be conducted into its potential as a reagent in analytical chemistry.

Synthesis Methods

Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate can be synthesized through a nucleophilic substitution reaction of 4-bromo-4,4-difluorobutanoic acid and ethyl alcohol. In this reaction, the acid is heated with ethyl alcohol in an inert atmosphere. The reaction is completed in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction product is then purified by distillation to obtain the desired compound.

properties

IUPAC Name

ethyl 4-bromo-4,4-difluoro-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMWCAYHRUEKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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